Lipophilicity (LogP) Comparison: Pyridin-3-yl vs. Hydroxyphenyl Analogs
The 3-pyridin-3-yl substituent confers a distinct lipophilicity profile relative to the 3-(3-hydroxyphenyl) analog (CAS 333759-52-7). While both compounds share the benzo[f]quinolin-1-one core, the pyridinyl analog exhibits a calculated LogP of 4.06 [1], whereas the hydroxyphenyl analog has a LogP of 3.49 . The 0.57 LogP unit increase indicates greater hydrophobicity, which may enhance membrane permeability but could also affect solubility.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.06 |
| Comparator Or Baseline | 3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one (CAS 333759-52-7): LogP = 3.49 |
| Quantified Difference | +0.57 LogP units (greater lipophilicity) |
| Conditions | In silico prediction (Chemspace/Hit2Lead calculated LogP) |
Why This Matters
LogP differences of >0.5 units can significantly alter a compound's pharmacokinetic behavior and in vitro assay performance, making lipophilicity a key criterion for selecting among structural analogs.
- [1] Chem-space. 3-(3-hydroxyphenyl)-1H,2H,3H,4H-benzo[f]quinolin-1-one (CAS 333759-52-7). CSSB00015183547. Calculated LogP: 4.06. View Source
